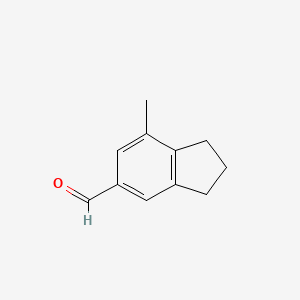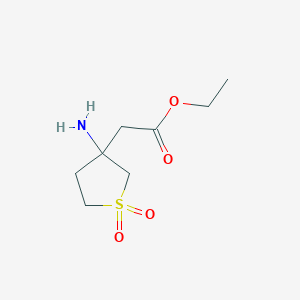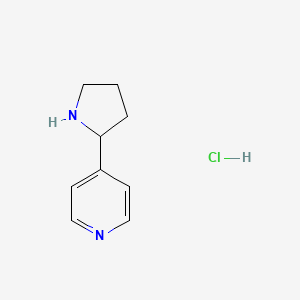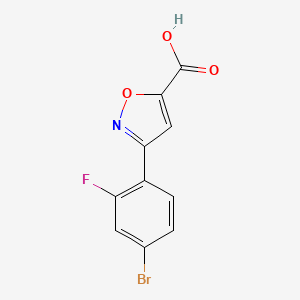
4-(3,3-difluorocyclobutyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluorocyclobutyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-difluorocyclobutyl)-1H-imidazole typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Imidazole: The difluorocyclobutyl intermediate is then coupled with imidazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Difluorocyclobutyl)-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce imidazolines .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluorocyclobutyl)-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3,3-difluorocyclobutyl)-1H-imidazole involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity . The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Shares the difluorocyclobutyl group but lacks the imidazole ring.
(3,3-Difluorocyclobutyl)ethanol: Similar structure with an ethanol group instead of an imidazole ring.
(3,3-Difluorocyclobutyl)benzoate: Contains a benzoate group in place of the imidazole ring.
Uniqueness
4-(3,3-Difluorocyclobutyl)-1H-imidazole is unique due to the combination of the difluorocyclobutyl group and the imidazole ring. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8F2N2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
5-(3,3-difluorocyclobutyl)-1H-imidazole |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)1-5(2-7)6-3-10-4-11-6/h3-5H,1-2H2,(H,10,11) |
InChI-Schlüssel |
XGQOVEVOFUKJGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)



![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)





